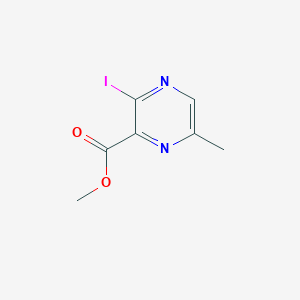
Methyl 3-iodo-6-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyrazine ring. It is primarily used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methylpyrazine-2-carboxylate typically involves the iodination of 6-methylpyrazine-2-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 3-iodo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding methylpyrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are employed in the presence of a suitable solvent like dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrazine ring with aromatic boronic acids.
Reduction Reactions: The primary product is 6-methylpyrazine-2-carboxylate.
科学的研究の応用
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-iodo-6-methylpyrazine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, facilitates substitution and coupling reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-6-iodopyrazine-2-carboxylate
- Methyl 3-bromo-6-methylpyrazine-2-carboxylate
- Methyl 3-chloro-6-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3-iodo-6-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing a broader range of synthetic applications.
特性
分子式 |
C7H7IN2O2 |
|---|---|
分子量 |
278.05 g/mol |
IUPAC名 |
methyl 3-iodo-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |
InChIキー |
HKESVDUIRKUAAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
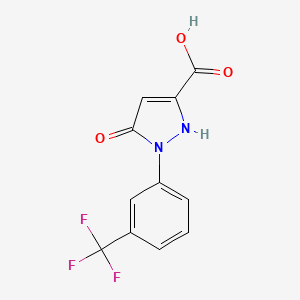


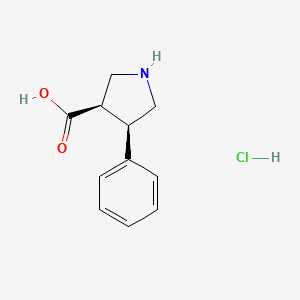
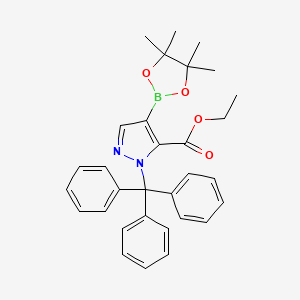
![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
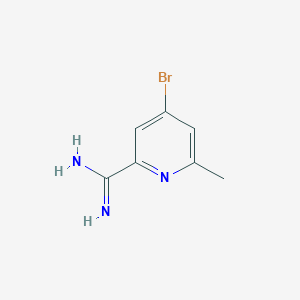
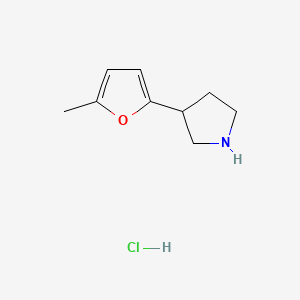



![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
